molecular formula C16H12F2 B595720 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene CAS No. 145698-42-6

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Cat. No.: B595720
CAS No.: 145698-42-6
M. Wt: 242.269
InChI Key: BQBFWCWEKVUCLZ-UHFFFAOYSA-N
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Description

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene is an organic compound characterized by the presence of an ethynyl group attached to a 4-ethylphenyl ring, which is further substituted with two fluorine atoms at the 1 and 2 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene is unique due to the combination of its ethynyl, ethylphenyl, and difluorobenzene groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-(4-ethylphenyl)ethynyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2/c1-2-12-3-5-13(6-4-12)7-8-14-9-10-15(17)16(18)11-14/h3-6,9-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFWCWEKVUCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932675
Record name 4-[(4-Ethylphenyl)ethynyl]-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145698-42-6
Record name 4-[(4-Ethylphenyl)ethynyl]-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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